4,4'-Dihexyl-2,2'-bipyridine

Vue d'ensemble

Description

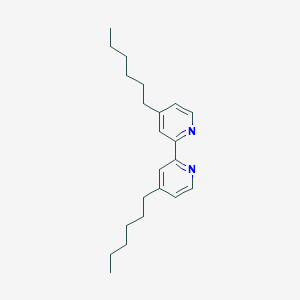

4,4'-Dihexyl-2,2'-bipyridine is a chemical compound characterized by its two pyridine rings connected by a single bond, with hexyl groups attached to the 4th carbon of each pyridine ring. This compound is part of the bipyridine family, which are known for their coordination abilities with metal ions, making them useful in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,4'-Dihexyl-2,2'-bipyridine typically involves the following steps:

Bromination: The starting material, 2,2'-bipyridine, undergoes bromination to introduce bromine atoms at the 4th position of each pyridine ring.

Hexylation: The brominated product is then treated with hexyl magnesium bromide (Grignard reagent) to replace the bromine atoms with hexyl groups.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 4,4'-Dihexyl-2,2'-bipyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: Substitution reactions can occur at the pyridine rings, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Oxidation can yield pyridine N-oxides.

Reduction Products: Reduction can produce dihydropyridines.

Substitution Products: Substitution reactions can lead to a variety of functionalized derivatives.

Applications De Recherche Scientifique

4,4'-Dihexyl-2,2'-bipyridine has several applications in scientific research:

Chemistry: It is used as a ligand in the preparation of transition metal complexes, which are important in catalysis and material science.

Biology: The compound can be used in biological studies to investigate the interaction of metal ions with biological molecules.

Industry: Its coordination properties make it useful in the development of sensors, electronic devices, and other industrial applications.

Mécanisme D'action

4,4'-Dihexyl-2,2'-bipyridine is similar to other bipyridine derivatives, such as 4,4'-dimethyl-2,2'-bipyridine and 4,4'-diphenyl-2,2'-bipyridine. its unique feature is the presence of hexyl groups, which provide better solubility and stability compared to other derivatives. This makes it particularly useful in industrial and research applications where these properties are critical.

Comparaison Avec Des Composés Similaires

4,4'-Dimethyl-2,2'-bipyridine

4,4'-Diphenyl-2,2'-bipyridine

4,4'-Bis(methoxycarbonyl)-2,2'-bipyridine

Activité Biologique

4,4'-Dihexyl-2,2'-bipyridine is a derivative of bipyridine known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in drug development and as a building block for bioactive molecules. This article reviews the biological activities associated with this compound, including its mechanisms of action, cytotoxicity, and interactions with biological macromolecules.

- Molecular Formula : CHN

- Molecular Weight : 284.40 g/mol

- Structure : The compound features a bipyridine core substituted with hexyl groups at the 4-position of each pyridine ring.

1. Antioxidant Activity

Research indicates that bipyridine derivatives exhibit significant antioxidant properties. The introduction of alkyl chains such as hexyl groups enhances the lipophilicity of the compound, potentially improving its ability to scavenge free radicals. Studies using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays demonstrate that this compound can effectively reduce oxidative stress by neutralizing reactive oxygen species (ROS) .

2. Cytotoxicity

Cytotoxicity assays conducted on various cancer cell lines have shown that this compound exhibits selective cytotoxic effects. For instance, it has been tested against HeLa (cervical cancer), MCF7 (breast cancer), and SKOV3 (ovarian cancer) cell lines. The results indicate a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

| SKOV3 | 25 |

3. DNA Interaction

The interaction of this compound with DNA has been studied using fluorescence spectroscopy and viscosity measurements. The compound binds to DNA through groove binding mechanisms, which is crucial for its biological activity. This binding affinity is believed to contribute to its cytotoxic effects against cancer cells .

4. Protein Interaction

Studies have also explored the interaction between this compound and bovine serum albumin (BSA). Spectroscopic methods indicate that the compound quenches the intrinsic fluorescence of BSA in a static quenching manner. This interaction suggests potential implications for drug delivery systems where albumin serves as a carrier for therapeutic agents .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of several bipyridine derivatives, including this compound. The findings revealed that this compound selectively induced apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells. The mechanism was linked to the generation of ROS and subsequent activation of apoptotic pathways .

Case Study 2: Antioxidant Efficacy

In another investigation focusing on antioxidant properties, this compound was compared with standard antioxidants like vitamin C and butylated hydroxytoluene (BHT). The results showed that this bipyridine derivative displayed superior radical scavenging activity against various free radicals .

Propriétés

IUPAC Name |

4-hexyl-2-(4-hexylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2/c1-3-5-7-9-11-19-13-15-23-21(17-19)22-18-20(14-16-24-22)12-10-8-6-4-2/h13-18H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRUXDAXNXJISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20477417 | |

| Record name | 4,4'-Dihexyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445027-76-9 | |

| Record name | 4,4'-Dihexyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.